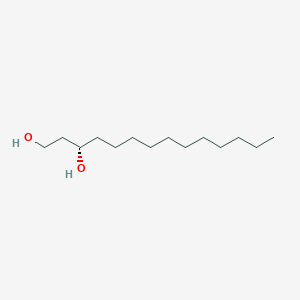
(3S)-tetradecane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-tetradecane-1,3-diol is an organic compound with the molecular formula C14H30O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a tetradecane backbone. The (3S) designation indicates the stereochemistry of the molecule, specifying that the hydroxyl group on the third carbon is in the S-configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-tetradecane-1,3-diol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes using engineered microorganisms. These microorganisms are designed to produce the desired diol through fermentation processes, which are environmentally friendly and cost-effective. The fermentation broth is then subjected to extraction and purification steps to isolate the pure compound.
化学反応の分析
Types of Reactions
(3S)-tetradecane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other oxidizing agents in solvents like dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) in solvents like THF.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted tetradecane derivatives.
科学的研究の応用
(3S)-tetradecane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of (3S)-tetradecane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also interact with cell membranes, affecting their fluidity and permeability.
類似化合物との比較
Similar Compounds
(3R)-tetradecane-1,3-diol: The enantiomer of (3S)-tetradecane-1,3-diol with the opposite stereochemistry.
1,2-tetradecane-diol: A diol with hydroxyl groups on the first and second carbons.
1,4-tetradecane-diol: A diol with hydroxyl groups on the first and fourth carbons.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities and chemical properties compared to its enantiomer and other positional isomers. The S-configuration may confer specific interactions with biological targets, making it valuable for certain applications.
特性
分子式 |
C14H30O2 |
|---|---|
分子量 |
230.39 g/mol |
IUPAC名 |
(3S)-tetradecane-1,3-diol |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h14-16H,2-13H2,1H3/t14-/m0/s1 |
InChIキー |
OTJSXUHOVUGHJG-AWEZNQCLSA-N |
異性体SMILES |
CCCCCCCCCCC[C@@H](CCO)O |
正規SMILES |
CCCCCCCCCCCC(CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13449084.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B13449089.png)
![(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13449092.png)
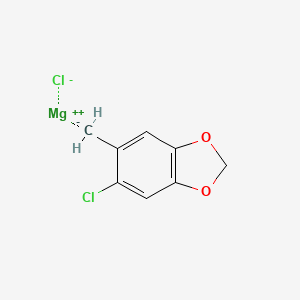
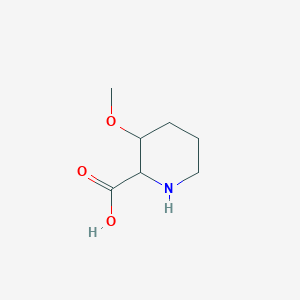
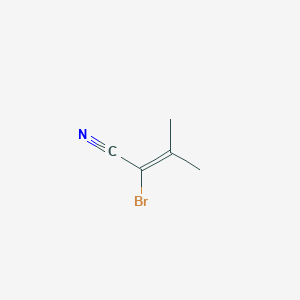
![5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide](/img/structure/B13449122.png)
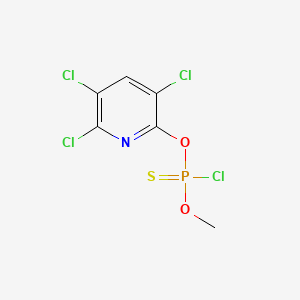
![Iodonium, phenyl[(trimethylsilyl)ethynyl]-](/img/structure/B13449135.png)
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
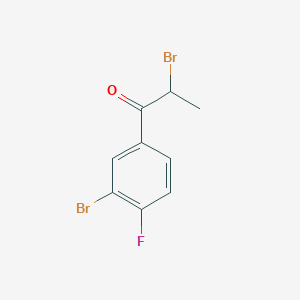
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate](/img/structure/B13449149.png)
